(2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone
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Overview
Description
(2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of amino, chloro, and methoxy functional groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-4-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone: Similar in structure but with different functional groups.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: Another derivative with a chloro group instead of a methoxy group.
Properties
CAS No. |
62492-56-2 |
---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(2-amino-5-chloro-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-12(16)10(7-11(13)15)14(17)9-5-3-2-4-6-9/h2-8H,16H2,1H3 |
InChI Key |
KXCUZXOZZYLSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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